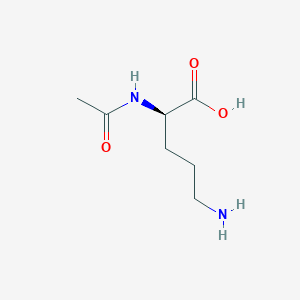
N2-Acetyl-D-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Acetyl-D-ornithine: is a derivative of the amino acid ornithine, characterized by the presence of an acetyl group attached to the nitrogen atom at the second position of the ornithine molecule. It has the molecular formula C7H14N2O3 and is known for its role in various biochemical pathways, particularly in the metabolism of amino acids and the urea cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: N2-Acetyl-D-ornithine can be synthesized through the acetylation of D-ornithine. The process typically involves the reaction of D-ornithine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the nitrogen atom at the second position .
Industrial Production Methods: Industrial production of this compound often involves enzymatic methods, utilizing specific enzymes like N-acetylornithine deacetylase. These enzymes catalyze the acetylation process with high specificity and efficiency, making the production process more sustainable and eco-friendly .
Chemical Reactions Analysis
Types of Reactions: N2-Acetyl-D-ornithine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by acetylornithine deacetylase, resulting in the formation of ornithine and acetate.
Transamination: Involving the transfer of an amino group to form N-acetyl-L-glutamate 5-semialdehyde and L-glutamate.
Common Reagents and Conditions:
Hydrolysis: Water and acetylornithine deacetylase.
Transamination: 2-oxoglutarate and specific aminotransferases.
Major Products:
Hydrolysis: Ornithine and acetate.
Transamination: N-acetyl-L-glutamate 5-semialdehyde and L-glutamate.
Scientific Research Applications
Chemistry: N2-Acetyl-D-ornithine is used as a precursor in the synthesis of various nitrogen-containing compounds. It is also employed in studying enzyme mechanisms and metabolic pathways .
Biology: In biological research, this compound is used to investigate the role of acetylation in protein function and regulation. It is also involved in the study of the urea cycle and amino acid metabolism .
Medicine: this compound has potential therapeutic applications in treating metabolic disorders related to the urea cycle. It is also being explored for its role in modulating immune responses and inflammation .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a building block for various chemical syntheses .
Mechanism of Action
N2-Acetyl-D-ornithine exerts its effects primarily through its involvement in the urea cycle and amino acid metabolism. It acts as a substrate for specific enzymes, such as acetylornithine deacetylase, which catalyze its conversion to ornithine and acetate. This reaction is crucial for maintaining the balance of nitrogen-containing compounds in the body .
Comparison with Similar Compounds
- N-acetyl-L-ornithine
- N-acetyl-L-glutamate
- N-acetyl-L-citrulline
Comparison: N2-Acetyl-D-ornithine is unique due to its specific acetylation at the second nitrogen position, which distinguishes it from other acetylated amino acids. This unique structure allows it to participate in specific biochemical reactions and pathways that are not accessible to its analogs .
Properties
CAS No. |
210545-24-7 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2R)-2-acetamido-5-aminopentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m1/s1 |
InChI Key |
JRLGPAXAGHMNOL-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CCCN)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate](/img/structure/B12438236.png)

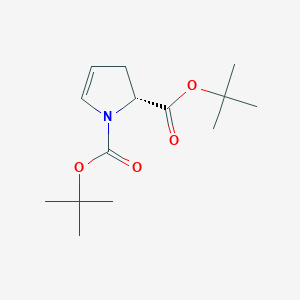
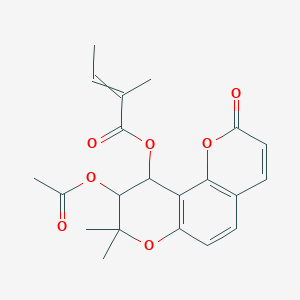
![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)
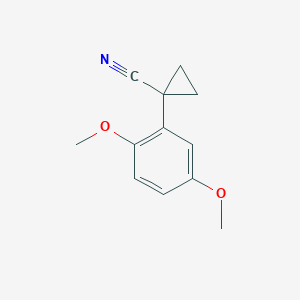
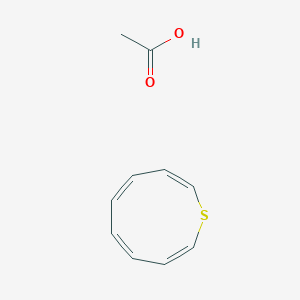

![2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438285.png)
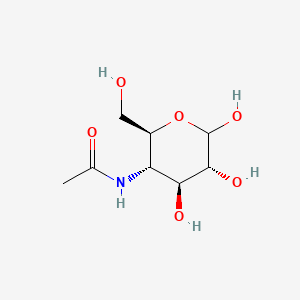
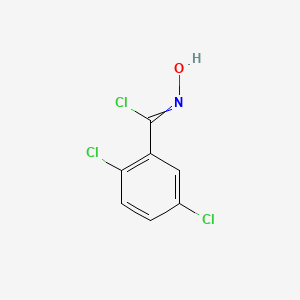
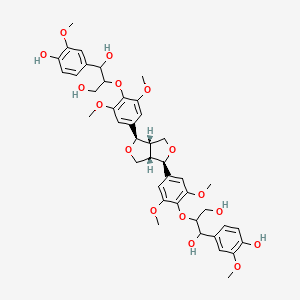
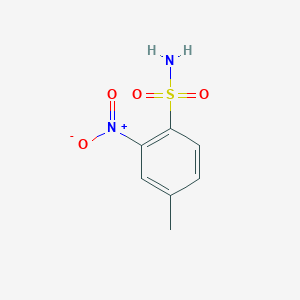
![[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12438311.png)
